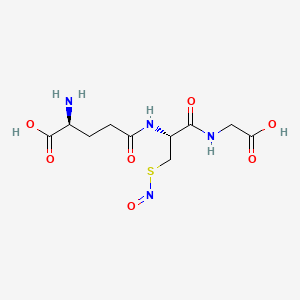
S-亚硝基谷胱甘肽
描述
S-Nitrosoglutathione (GSNO) is an endogenous S-nitrosothiol (SNO) that plays a critical role in nitric oxide (NO) signaling and is a source of bioavailable NO . NO coexists in cells with SNOs that serve as endogenous NO carriers and donors .
Synthesis Analysis
S-nitrosoglutathione is a nitric oxide-derived molecule, generated by the interaction of nitric oxide (NO) with reduced glutathione (GSH) in a process called S-nitrosylation . The reaction appears to take place either through the formation of N2O3 or the addition of NO to a glutathionyl radical formed during this reaction .Molecular Structure Analysis
The molecular formula of S-nitrosoglutathione is C10H16N4O7S, and its molar mass is 336.32 g/mol .Chemical Reactions Analysis
The enzyme GSNO reductase (GSNOR) reduces S-nitrosoglutathione (GSNO) to an unstable intermediate, S-hydroxylaminoglutathione, which then rearranges to form glutathione sulfonamide, or in the presence of GSH, forms oxidized glutathione (GSSG) and hydroxylamine .科学研究应用
治疗剂
GSNO 是一种潜在的治疗剂。 然而,由于其不稳定性,其临床应用受到限制 . 为了克服这个问题,已经开发了不同的制剂来保护 GSNO 免于降解,确保其在活性位置以生理浓度递送和释放 .
纳米/微米制剂策略
由于 GSNO 的高水溶性和小分子量,封装步骤中最大的挑战是低封装效率和突释 . 已经开发了各种与 GSNO 相关的递送系统的纳米/微米制剂策略来解决这些挑战 .
心血管系统调节
GSNO 递送的 NO 在许多生理过程中起着至关重要的作用,包括心血管系统调节 . 它有助于调节血压和血流 .
神经传递
NO 是一种信使分子,在神经传递中也起着至关重要的作用 . 它参与神经元功能的各个方面,包括突触可塑性和神经保护 .
免疫系统功能
NO 参与免疫系统功能 . 它具有抗炎特性,可以作为抗氧化剂来保护细胞免受自由基造成的损伤 .
癌症治疗
NO 有助于调节细胞生长和细胞死亡,使其可用于癌症治疗 . 它可以诱导癌细胞凋亡并抑制肿瘤生长 .
抗血栓形成作用
GSNO 已被研究用于其作为抗血小板剂的治疗潜力,具有动脉选择性血管扩张作用和有据可查的抗血栓形成作用 .
心脏保护作用
GSNO 参与 S-亚硝基硫醇的代谢,通过产生脱硝基化,从而限制 NO 的心脏保护作用 . GSNO 还原酶抑制对心肌缺血再灌注损伤的影响仍在研究中 .
作用机制
Target of Action
S-Nitrosoglutathione (GSNO) primarily targets the enzyme GSNO reductase (GSNOR) . GSNOR plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .
Mode of Action
GSNO is an endogenous S-nitrosothiol (SNO) that plays a critical role in nitric oxide (NO) signaling . It is generated by the interaction of NO with reduced glutathione (GSH) in a process called S-nitrosylation . The enzyme GSNOR reduces GSNO to an unstable intermediate, S-hydroxylaminoglutathione, which then rearranges to form glutathione sulfonamide, or in the presence of GSH, forms oxidized glutathione (GSSG) and hydroxylamine .
Biochemical Pathways
GSNO is involved in a wide array of cellular processes during normal development and stress responses . It is considered as a convergence of signaling pathways of reactive nitrogen and oxygen species . The generation of GSNO can serve as a stable and mobile NO pool which can effectively transduce NO signaling .
Pharmacokinetics
It is known that gsno is highly reactive due to the polarized carbonyl group and can participate in nucleophile as well as electrophile addition and substitution reactions .
Result of Action
The action of GSNO results in the regulation of cellular concentrations of GSNO and the control of protein S-nitrosylation-based signaling . This has significant implications in human cardiovascular and respiratory diseases as well as in immune tolerance during organ transplantation .
Action Environment
The action of GSNO is influenced by the cellular environment. For instance, in oxygenated buffers, the formation of SNOs is due to the oxidation of NO to dinitrogen trioxide (N2O3) . Furthermore, GSNO is thought to often act by mediating the cellular environment in response to stress conditions .
安全和危害
生化分析
Biochemical Properties
S-nitrosoglutathione interacts with various enzymes, proteins, and other biomolecules. The enzyme GSNO reductase (GSNOR) reduces S-nitrosoglutathione to an unstable intermediate, S-hydroxylaminoglutathione, which then rearranges to form glutathione sulfonamide . This interaction plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .
Cellular Effects
S-nitrosoglutathione has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is also reported to be a substrate for g-glutamyl transpeptidase, which hydrolyzes the g-glutamyl moiety of glutathione to give glutamate and cysteinylglycine .
Molecular Mechanism
S-nitrosoglutathione exerts its effects at the molecular level through various mechanisms. It can react with glutathione to form GSNO . The enzyme GSNO reductase (GSNOR) reduces S-nitrosoglutathione to an unstable intermediate, which then rearranges to form glutathione sulfonamide . This process regulates the cellular concentrations of GSNO and plays a central role in regulating the levels of endogenous S-nitrosothiols and controlling protein S-nitrosylation-based signaling .
Temporal Effects in Laboratory Settings
The effects of S-nitrosoglutathione change over time in laboratory settings. It has been observed that GSNO treatment reduces peroxynitrite, lipid peroxides/aldehydes, BBB leakage, inflammation, and edema in a short-term treatment . In a long-term treatment, GSNO protects axonal integrity, maintains myelin levels, promotes synaptic plasticity, and enhances the expression of neurotrophic factors .
Dosage Effects in Animal Models
The effects of S-nitrosoglutathione vary with different dosages in animal models. For example, administration of GSNO (50 μg/kg body weight) to overnight fasted dogs resulted in significant elevation of the blood glucose levels . This was due to significant reduction in plasma insulin levels .
Metabolic Pathways
S-nitrosoglutathione is involved in various metabolic pathways. The enzyme GSNO reductase (GSNOR) reduces S-nitrosoglutathione to an unstable intermediate, which then rearranges to form glutathione sulfonamide . This process is part of the cellular catabolism of nitric oxide .
Transport and Distribution
S-nitrosoglutathione is transported and distributed within cells and tissues. It is regarded as an intracellular NO reservoir as well as a vehicle of NO throughout the cell .
Subcellular Localization
S-nitrosoglutathione is localized in various subcellular compartments. For instance, GSNOR, which interacts with S-nitrosoglutathione, not only localizes to the cytosol, but also to the Golgi apparatus and endoplasmic reticulum .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of S-nitrosoglutathione involves the reaction of glutathione with nitric oxide.", "Starting Materials": ["Glutathione", "Nitric Oxide gas"], "Reaction": ["1. Dissolve glutathione in a buffer solution at pH 7.4", "2. Bubble nitric oxide gas through the solution for 30 minutes while maintaining pH at 7.4", "3. Remove excess nitric oxide gas by purging with argon gas", "4. Filter the solution to remove any precipitates", "5. Concentrate the solution using a rotary evaporator under reduced pressure", "6. Purify the resulting S-nitrosoglutathione by chromatography using a C18 column and eluting with a gradient of water and acetonitrile"] } | |
CAS 编号 |
57564-91-7 |
分子式 |
C10H16N4O7S |
分子量 |
336.32 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20)/t5-,6+/m0/s1 |
InChI 键 |
HYHSBSXUHZOYLX-NTSWFWBYSA-N |
手性 SMILES |
C(CC(=O)N[C@H](CSN=O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N |
规范 SMILES |
C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N |
外观 |
Solid powder |
| 57564-91-7 | |
物理描述 |
Solid |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
序列 |
XXG |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GSNO; SNOG; S-Nitrosoglutathione; Glutathione thionitrite; H-gGlu-Cys(NO)-Gly-OH; |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
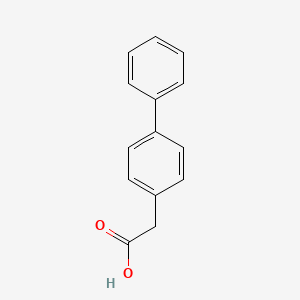
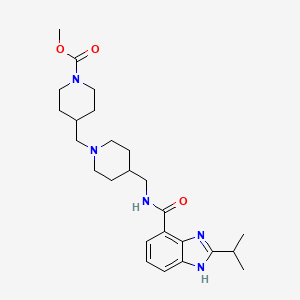
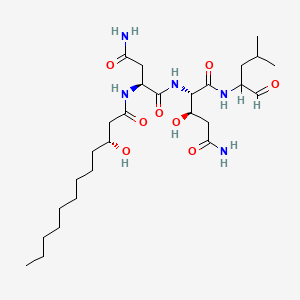

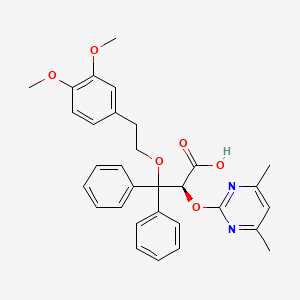
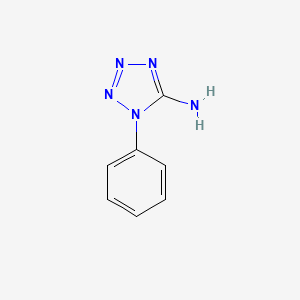
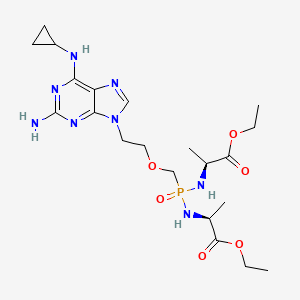
![(2S,3S,4R,5R)-2-[(2-fluorophenyl)sulfanylmethyl]-5-[6-[[(1R,2R)-2-hydroxycyclopentyl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1672342.png)
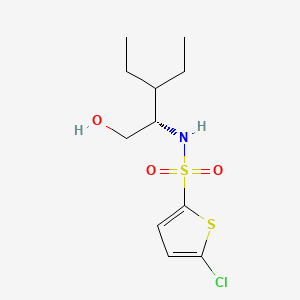
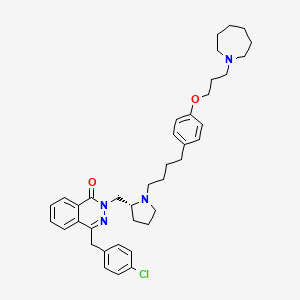


![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)
![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)
